Synthesis Yield: TBDMS-Protected vs. Unprotected Hydroxy Precursor in Aziridine Formation
The TBDMS-protected intermediate 2S-t-butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane undergoes quantitative conversion (100% yield) to the target compound during silylation of the precursor alcohol 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (CAS 326479-99-6) [1]. In the subsequent aziridine ring-closure step, the TBDMS-protected substrate provides the desired N-Boc-aziridine in 85% isolated yield over two steps from D-tartaric acid, whereas attempts to cyclize the unprotected hydroxy analogue directly result in <45% yield due to competing O-alkylation and elimination pathways [2]. This 40 percentage-point yield advantage directly reduces raw material cost and purification burden in multi-kilogram campaigns.
| Evidence Dimension | Isolated yield of the key aziridine intermediate |
|---|---|
| Target Compound Data | 85% over 2 steps (via TBDMS-protected intermediate) |
| Comparator Or Baseline | <45% yield for direct cyclization of unprotected 3-hydroxy analogue (CAS 326479-99-6) |
| Quantified Difference | ≥40 percentage-point yield advantage |
| Conditions | Aziridine ring closure: MsCl, Et3N, CH2Cl2, 0 °C to rt; overall route from D-tartaric acid. |
Why This Matters
The 40 percentage-point yield gap directly determines economic feasibility at scale, making the TBDMS-protected compound the only viable intermediate for cost-effective production of saquinavir, amprenavir, or nelfinavir precursors.
- [1] Molaid Compound Database. 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane (326480-00-6): Synthesis Yield Data. Accessed 2026. View Source
- [2] Kim, B. M.; Bae, S. J.; So, S. M.; Yoo, H. T.; Chang, S. K.; Lee, J. H.; Kang, J. Synthesis of a Chiral Aziridine Derivative as a Versatile Intermediate for HIV Protease Inhibitors. Org. Lett. 2001, 3 (15), 2349–2351. DOI: 10.1021/ol016147s. View Source
